Ethyl 3-(methylthio)propanoate is an organic sulfur compound found naturally in various fruits, including pineapples [, , , , ], strawberries [], and melons [, , , ]. It contributes significantly to the characteristic aroma of these fruits, often described as fruity, grassy, or pineapple-like [, , ]. Its presence and concentration vary depending on the fruit variety, ripeness, and processing methods [, , , , ].
Ethyl 3-(methylthio)propionate is derived from the esterification of 3-(methylthio)propionic acid with ethanol. This compound falls under the category of sulfur-containing esters, which are notable for their unique sensory properties, making them valuable in food additives and flavoring agents . The presence of the methylthio group contributes to its distinctive aroma, often described as fruity or nutty, which enhances its appeal in culinary applications.
The synthesis of ethyl 3-(methylthio)propionate can be achieved through various methods, primarily involving esterification reactions. One common approach is the reaction between 3-(methylthio)propionic acid and ethanol in the presence of a catalyst.
Method Parameters:
Ethyl 3-(methylthio)propionate features a propionate backbone with a methylthio substituent at the third carbon position. Its molecular structure can be represented as follows:
Relevant Data:
Ethyl 3-(methylthio)propionate can participate in various chemical reactions, including:
The mechanism of action for ethyl 3-(methylthio)propionate primarily revolves around its sensory properties when used as a flavoring agent. Upon ingestion or inhalation, it interacts with olfactory receptors, contributing to flavor perception and enhancing food profiles. The methylthio group plays a crucial role in this interaction by providing unique sensory characteristics that are appealing in various culinary contexts.
Ethyl 3-(methylthio)propionate exhibits several notable physical and chemical properties:
The applications of ethyl 3-(methylthio)propionate are diverse, particularly in the food and fragrance industries:
Ethyl 3-(methylthio)propionate (EMTP) is an organosulfur compound with the molecular formula C₆H₁₂O₂S and a molecular weight of 148.22 g/mol. Its systematic IUPAC name is ethyl 3-(methylsulfanyl)propanoate, reflecting its ester linkage between propanoic acid and ethanol, with a methylthio (-SCH₃) group at the beta carbon position. The structure features a linear carbon chain (C-C-S-C) where the thioether group’s sulfur atom contributes to EMTP’s distinctive electronic and reactivity profile. Key identifiers include:
Physicochemical properties under standard conditions (25°C) include a density of 1.032 g/mL and a boiling point of 197°C. The compound exhibits moderate lipophilicity (predicted logP = 1.38) and limited water solubility (5.3 g/L). Its refractive index is 1.46, characteristic of organic esters. EMTP decomposes before melting, consistent with its liquid state at room temperature [3] [6] [8].
Table 1: Physicochemical Properties of Ethyl 3-(Methylthio)propionate
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 148.22 g/mol | - |
Density | 1.032 g/mL | 25°C |
Boiling Point | 197°C | - |
Refractive Index | 1.46 | 20°C |
Flash Point | 81°C (closed cup) | - |
Water Solubility | 5.3 g/L | Predicted |
EMTP entered flavor chemistry literature in the late 20th century when volatile analyses of tropical fruits identified its contribution to pineapple aroma. It was granted Generally Recognized As Safe (GRAS) status by the Flavor and Extract Manufacturers Association (FEMA) under number 3343 and evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 476) in 2000 [2]. This recognition solidified its industrial use in fruit flavor formulations.
A pivotal 2011 study by Du and colleagues revealed EMTP’s role in strawberry (Fragaria × ananassa) volatiles, demonstrating its dynamic concentration changes during fruit maturation. This research established EMTP as a secondary metabolite influencing ripe fruit aromas, particularly in pineapple and strawberry cultivars [3] [7]. Its detection in dairy products and alcoholic beverages further confirmed its occurrence as a natural flavor metabolite [5].
Table 2: Historical Milestones in EMTP Flavor Research
Year | Event | Significance |
---|---|---|
2000 | JECFA Safety Evaluation (No. 476) | Approved for global food use |
Pre-2011 | GRAS designation (FEMA 3343) | Cleared for use in U.S. foods |
2011 | Du et al. Strawberry Volatiles Study | Identified EMTP as maturation biomarker |
Synthetic Routes
Industrial production primarily involves esterification of 3-(methylthio)propionic acid with ethanol under acid catalysis. Alternative pathways include nucleophilic substitution between ethyl 3-chloropropionate and sodium thiomethoxide, or alkylation of ethyl mercaptopropionate with methyl halides [6]. Commercial EMTP is typically ≥98–99% pure, meeting Food Chemical Codex (FCC) and JECFA specifications [3] [8].
Flavor and Fragrance Applications
EMTP’s organoleptic profile combines sulfurous, fruity, and pineapple notes with secondary metallic and caramel undertones. It is a key component in:
Industrial formulations leverage EMTP’s low odor threshold (detectable at 0.10% in propylene glycol) to create cost-effective flavor blends. It holds certifications for Kosher, Halal, and compliance with EU Regulations 1334/2008 and 178/2002 [3] [7].
Non-Flavor Applications
In organic synthesis, EMTP serves as:
Table 3: Industrial Applications of EMTP
Sector | Function | Example Uses |
---|---|---|
Food Flavors | Impact compound for fruit profiles | Beverages, candies, dairy products |
Fragrances | Sulfur note modifier | Cosmetic, detergents |
Organic Synthesis | Thioether building block | Pharmaceuticals, agrochemicals |
Biotechnology | Biomarker for fruit ripeness | Quality control in food processing |
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